molecular formula C79H125N23O22 B612385 Orexin A (17-33) trifluoroacetate salt H-Tyr-Glu-Leu-Leu-His-Gly-Ala-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Leu-NH2 trifluoroacetate salt CAS No. 343268-91-7

Orexin A (17-33) trifluoroacetate salt H-Tyr-Glu-Leu-Leu-His-Gly-Ala-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Leu-NH2 trifluoroacetate salt

カタログ番号: B612385
CAS番号: 343268-91-7
分子量: 1749
InChIキー: JPRBZUXULYLVPJ-HYNYKCRDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Orexin A (17-33), truncated form of orexin A, acts as potent and selective peptide orexin OX1 receptor antagonist.

生物活性

Orexin A (17-33) trifluoroacetate salt, a truncated form of the orexin neuropeptide, has garnered attention in the scientific community due to its significant biological activities. This peptide, consisting of 17 to 33 amino acids from the orexin A sequence, exhibits distinct receptor selectivity and functional roles in various physiological processes.

Structure and Receptor Selectivity

Orexin A (17-33) demonstrates a notable selectivity for the orexin receptor 1 (OX1R) over orexin receptor 2 (OX2R). Studies have shown that this truncated peptide has a 23-fold selectivity for OX1R compared to OX2R, making it a valuable tool for investigating the specific roles of orexin signaling pathways in vivo and in vitro . The structure-activity relationship studies indicate that key residues such as Tyr 17 , Leu 20 , Asn 25 , and His 26 are critical for its agonist properties .

Orexin A (17-33) activates intracellular signaling pathways primarily through G-protein coupled receptors. Upon binding to OX1R, it enhances intracellular calcium levels via several mechanisms:

  • Extracellular Ca2+^{2+} Influx : The primary route for calcium influx involves transient receptor potential canonical channels.
  • Phospholipase C Pathway : Activation of this pathway leads to the release of calcium from the endoplasmic reticulum, further contributing to neuronal excitability .

Physiological Effects

The biological activity of Orexin A (17-33) extends to various physiological functions:

  • Cognitive Enhancement : Research indicates that intranasal administration of orexin A enhances cognitive functions such as attention and memory in animal models. This effect is mediated by increased acetylcholine release in the prefrontal cortex, which is crucial for cognitive processing .
  • Regulation of Sleep-Wake Cycle : Orexin peptides are critical in regulating sleep and arousal states. Orexin A (17-33) promotes wakefulness and has been implicated in the transition from REM sleep to wakefulness, affecting overall sleep architecture .
  • Metabolic Regulation : Orexin signaling is also linked to energy homeostasis and metabolic processes. Activation of orexin receptors influences feeding behaviors and energy expenditure, suggesting a role in weight regulation .

Table 1: Summary of Key Studies on Orexin A (17-33)

Study ReferenceFindingsMethodology
Increased cognitive function via acetylcholine releaseIntranasal administration in rats
Promotes wakefulness; regulates sleep architectureElectrophysiological recordings
Selectivity for OX1R; structure-activity relationshipBinding affinity assays
Enhances sympathetic nervous system activityMicroinjection studies

科学的研究の応用

Cognitive Enhancement

Recent studies have investigated the effects of intranasal administration of orexin A (17-33) on cognitive function, particularly in aging populations. Research indicates that this peptide can enhance cognitive performance by increasing acetylcholine release in the prefrontal cortex and activating neural pathways associated with memory and attention. For instance, a rodent model demonstrated increased c-Fos expression in brain regions related to cognition after administration of orexin A (17-33), suggesting its potential as a cognitive enhancer for age-related cognitive dysfunction .

Sleep Regulation

Orexin A is crucial in regulating sleep-wake cycles. Studies have shown that orexin A (17-33) can modulate sleep patterns and may have therapeutic implications for sleep disorders such as narcolepsy. The peptide's ability to stimulate wakefulness suggests that it could be developed into treatments for conditions characterized by excessive daytime sleepiness .

Energy Homeostasis

Orexin peptides are involved in energy balance and metabolism. Research indicates that orexin A (17-33) can influence glucose metabolism by modulating the release of insulin from pancreatic islets. In vitro studies have shown that this peptide enhances insulin secretion in response to glucose levels, indicating a role in maintaining glucose homeostasis . This property suggests potential applications in treating metabolic disorders such as obesity and type 2 diabetes.

Appetite Regulation

Orexin A (17-33) has been implicated in appetite regulation. Its administration has been shown to increase food intake in animal models, providing insights into its role as a signaling molecule in hunger and satiety pathways. This characteristic may lead to therapeutic applications for eating disorders or obesity management .

Neurodegenerative Diseases

The neuroprotective properties of orexin A (17-33) are under investigation for their potential application in neurodegenerative diseases such as Alzheimer's disease. Studies indicate that orexin A can modulate neuroinflammation and oxidative stress, which are critical factors in the progression of neurodegenerative conditions . Furthermore, research has suggested that orexin A may help mitigate amyloid-beta toxicity, a hallmark of Alzheimer's pathology .

Mental Health Disorders

Given its role in modulating arousal and emotional responses, orexin A (17-33) is being explored for its therapeutic potential in mental health disorders such as depression and anxiety. Preliminary findings suggest that modulation of the orexin system may offer new avenues for treatment strategies targeting mood regulation .

Case Studies

StudyFocusFindings
Dhuria et al., 2009Cognitive FunctionDemonstrated enhanced cognitive performance with intranasal orexin A administration in aged rats.
Diabetes JournalsMetabolic RegulationShowed increased insulin secretion from pancreatic islets upon treatment with orexin A (17-33).
PMC3975045NeurodegenerationFound that orexin A mitigated cytotoxic effects associated with amyloid-beta exposure.

特性

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C79H125N23O22/c1-15-41(10)64(78(123)100-55(25-40(8)9)77(122)102-65(45(14)103)79(124)95-52(66(82)111)22-37(2)3)101-62(108)34-86-68(113)43(12)91-69(114)44(13)92-73(118)57(28-48-31-84-36-89-48)99-76(121)58(29-59(81)105)93-61(107)33-85-67(112)42(11)90-60(106)32-87-71(116)56(27-47-30-83-35-88-47)98-75(120)54(24-39(6)7)97-74(119)53(23-38(4)5)96-72(117)51(20-21-63(109)110)94-70(115)50(80)26-46-16-18-49(104)19-17-46/h16-19,30-31,35-45,50-58,64-65,103-104H,15,20-29,32-34,80H2,1-14H3,(H2,81,105)(H2,82,111)(H,83,88)(H,84,89)(H,85,112)(H,86,113)(H,87,116)(H,90,106)(H,91,114)(H,92,118)(H,93,107)(H,94,115)(H,95,124)(H,96,117)(H,97,119)(H,98,120)(H,99,121)(H,100,123)(H,101,108)(H,102,122)(H,109,110)/t41-,42-,43-,44-,45+,50-,51-,52-,53-,54-,55-,56-,57-,58-,64-,65-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRBZUXULYLVPJ-HYNYKCRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C79H125N23O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1749.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。